molecular formula C20H16FN3O3S B13375164 N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide

Cat. No.: B13375164
M. Wt: 397.4 g/mol
InChI Key: JOBUKKLYZALOPJ-GZTJUZNOSA-N
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Description

N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the imidazo[2,1-b][1,3]thiazole intermediate.

    Acetamide linkage formation: The final step includes the coupling of the phenoxyacetamide moiety with the previously formed intermediate under appropriate conditions, such as using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF) or electrophilic substitution using bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide
  • 5-(4-fluorophenyl)-7-phenyl-2,3-dihydroimidazo(2,1-b)(1,3)thiazol-7-ium bromide
  • 5-(4-pyridyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo(2,1-b)thiazole

Uniqueness

N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group enhances its stability and lipophilicity, while the imidazo[2,1-b][1,3]thiazole moiety contributes to its potential biological activity.

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C20H16FN3O3S/c21-14-3-5-15(6-4-14)23-18(25)12-27-16-7-1-13(2-8-16)11-17-19(26)24-10-9-22-20(24)28-17/h1-8,11H,9-10,12H2,(H,23,25)/b17-11+

InChI Key

JOBUKKLYZALOPJ-GZTJUZNOSA-N

Isomeric SMILES

C1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/SC2=N1

Canonical SMILES

C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)SC2=N1

Origin of Product

United States

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